molecular formula C20H20N4O2S B2799336 N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921539-82-4

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2799336
CAS No.: 921539-82-4
M. Wt: 380.47
InChI Key: XZSQQIYWNUFWQK-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Biological Evaluation

  • Antimicrobial and Anticancer Agents : Thiazole derivatives have been synthesized for potential antimicrobial and anticancer applications. Some derivatives have shown promising activity against various bacterial and fungal strains, with certain compounds exhibiting greater potency than reference drugs. Additionally, some thiazole derivatives have been evaluated for their anticancer activity against multiple cancer cell lines, showing moderate to excellent activities (D. Bikobo et al., 2017; B. Ravinaik et al., 2021).
  • Anti-Inflammatory Drugs : A study on N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives highlighted their anti-inflammatory activity and myocardial function impact, suggesting potential therapeutic applications (D. Lynch et al., 2006).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated their effectiveness. These inhibitors show potential for industrial applications in protecting steel structures against corrosion (Zhiyong Hu et al., 2016).

Chemical Synthesis and Characterization

  • Synthesis of Thiazole Derivatives : Studies focused on the synthesis of various thiazole and benzothiazole derivatives for different applications. These include the development of methods for constructing thiazolidinone derivatives and investigating their biological activities (A. Albreht et al., 2009; A. Saeed et al., 2015).

Other Applications

  • Capillary Electrophoresis of Pharmaceuticals : The use of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances demonstrates the applicability of thiazole derivatives in analytical chemistry, aiding in quality control and pharmaceutical analysis (Lei Ye et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain.

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever.

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-24(2)17-10-8-15(9-11-17)21-18(25)12-16-13-27-20(22-16)23-19(26)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSQQIYWNUFWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.